

Application Notes and Protocols: Time-Course Experiment for ATR Degradation Kinetics

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Compound of Interest

Compound Name: *PROTAC ATR degrader-1*

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Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) signaling pathway. It is activated by single-stranded DNA, which is often a result of DNA replication stress. Once activated, ATR phosphorylates a cascade of downstream targets to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability. Given its critical functions, the regulation of ATR protein levels is tightly controlled within the cell. Dysregulation of ATR has been implicated in various cancers, making it an attractive target for therapeutic intervention. Understanding the degradation kinetics of ATR is essential for developing novel therapeutics, such as proteolysis-targeting chimeras (PROTACs), that aim to induce its degradation.

This application note provides a detailed protocol for a time-course experiment to determine the degradation kinetics and half-life of ATR using a cycloheximide (CHX) chase assay coupled with Western blotting. Additionally, it includes protocols for immunoprecipitation to study ATR interactions and provides quantitative data on ATR degradation induced by a specific degrader.

Data Presentation

Table 1: Time-Course of ATR Degradation in Response to a PROTAC Degrader (Abd110)

Time (hours)	ATR Protein Level (%)	Standard Deviation
0	100	± 5.0
4	30	± 4.5
8	15	± 3.0
12	10	± 2.5
24	<5	± 2.0

Data is hypothetical and serves as an example based on findings that a 4-hour incubation with 1 μ m Abd110 can significantly reduce ATR levels to 30% of its levels in untreated cells[1].

Table 2: Half-Life of ATR Protein in Different Cellular Contexts

Cell Line	Condition	ATR Half-Life (hours)	Reference
Leukemic cells	Untreated	~24	[1]
Pancreatic Cancer Cells (MIA PaCa-2)	Treated with PROTAC (Abd110)	< 4	[2]
Generic Mammalian Cell Line	Standard Culture	> 12	[3]

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay for ATR Half-Life Determination

This protocol is a classic method used to determine the half-life of a protein by inhibiting protein synthesis and observing the protein's decay over time.[3][4][5]

Materials:

- Cell line of interest (e.g., U2OS, HeLa)

- Complete cell culture medium
- Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels (low percentage, e.g., 6-8%, or gradient 4-12%)[6][7]
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-ATR (specific for Western blot)
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Loading control antibody (e.g., anti-GAPDH, anti- β -actin)
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding: Seed cells in multiple plates or dishes to allow for harvesting at different time points. Grow cells to 70-80% confluency.
- Cycloheximide Treatment:
 - Prepare fresh CHX working solution in complete medium at a final concentration of 50-100 μ g/mL. The optimal concentration should be determined empirically for each cell line to ensure inhibition of protein synthesis without causing significant cytotoxicity within the experimental timeframe.[3][8]

- Aspirate the old medium from the cells and replace it with the CHX-containing medium. This is time point 0.
- Time-Course Collection:
 - Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after CHX addition.
 - For each time point, wash the cells once with ice-cold PBS.
- Protein Extraction:
 - Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-40 µg) onto a low-percentage or gradient SDS-PAGE gel, which is crucial for the proper separation of high molecular weight proteins like ATR (~300 kDa).[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)
 - Perform electrophoresis.
 - Transfer the proteins to a PVDF membrane. For large proteins like ATR, a wet transfer overnight at 4°C and low voltage (e.g., 20-30V) is recommended for efficient transfer.[\[6\]](#)

[10]

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-ATR antibody overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined according to the manufacturer's datasheet.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe for a loading control protein.
- Data Analysis:
 - Quantify the band intensities for ATR and the loading control at each time point using image analysis software (e.g., ImageJ).
 - Normalize the ATR band intensity to the loading control for each time point.
 - Plot the normalized ATR protein levels against time.
 - Determine the half-life of ATR, which is the time it takes for the protein level to decrease by 50%.

Protocol 2: Immunoprecipitation (IP) of ATR

This protocol is used to isolate ATR and its interacting partners from a cell lysate.

Materials:

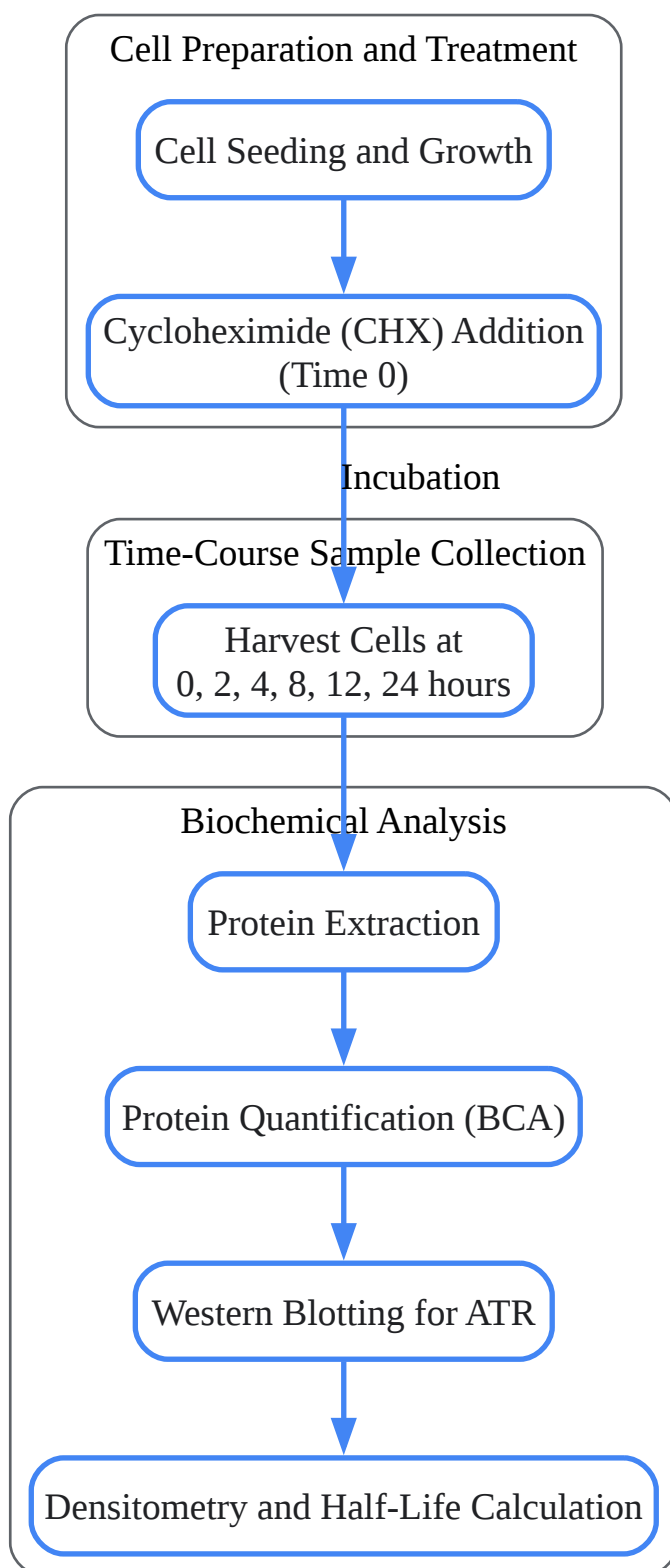
- Cell lysate prepared as in Protocol 1 (using a non-denaturing lysis buffer like Triton X-100 based buffer is recommended for co-IP)
- Anti-ATR antibody (IP-grade)
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)
- Elution buffer (e.g., 2x Laemmli sample buffer or glycine-HCl, pH 2.5)
- Isotype control IgG

Procedure:

- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20-30 μ L of Protein A/G beads to 500-1000 μ g of cell lysate.
 - Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 - Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add the anti-ATR antibody (typically 1-5 μ g, but should be optimized) or an equivalent amount of isotype control IgG to the pre-cleared lysate.
 - Incubate overnight at 4°C with gentle rotation.
- Capture of Immune Complexes:
 - Add 30-50 μ L of pre-washed Protein A/G beads to the lysate-antibody mixture.
 - Incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:

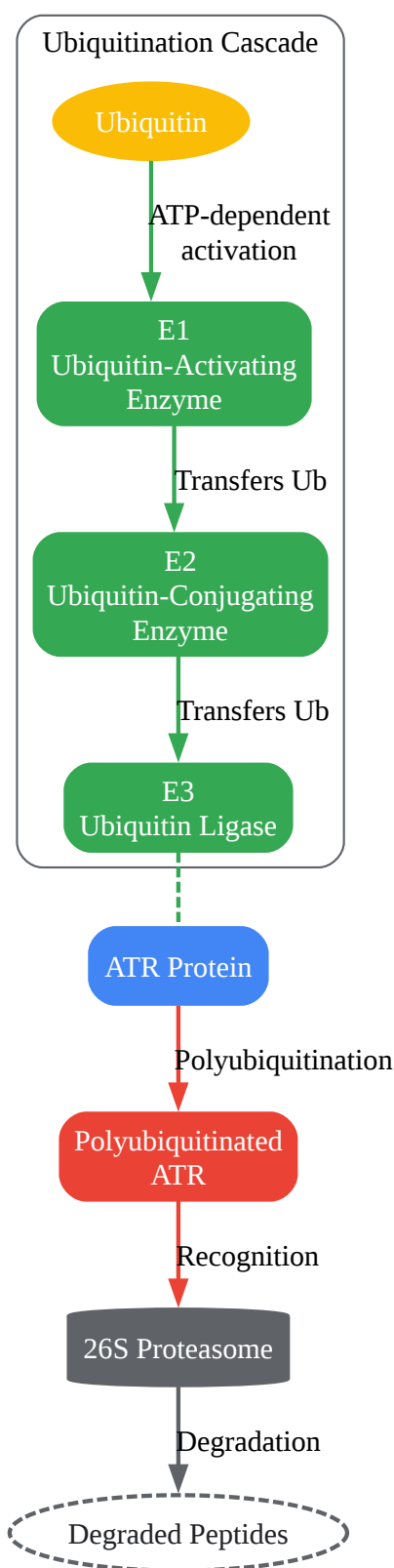
- Pellet the beads and discard the supernatant.
- Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
- Elution:
 - Resuspend the beads in 30-50 μ L of 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
 - Pellet the beads, and the supernatant is ready for Western blot analysis.

Mandatory Visualization



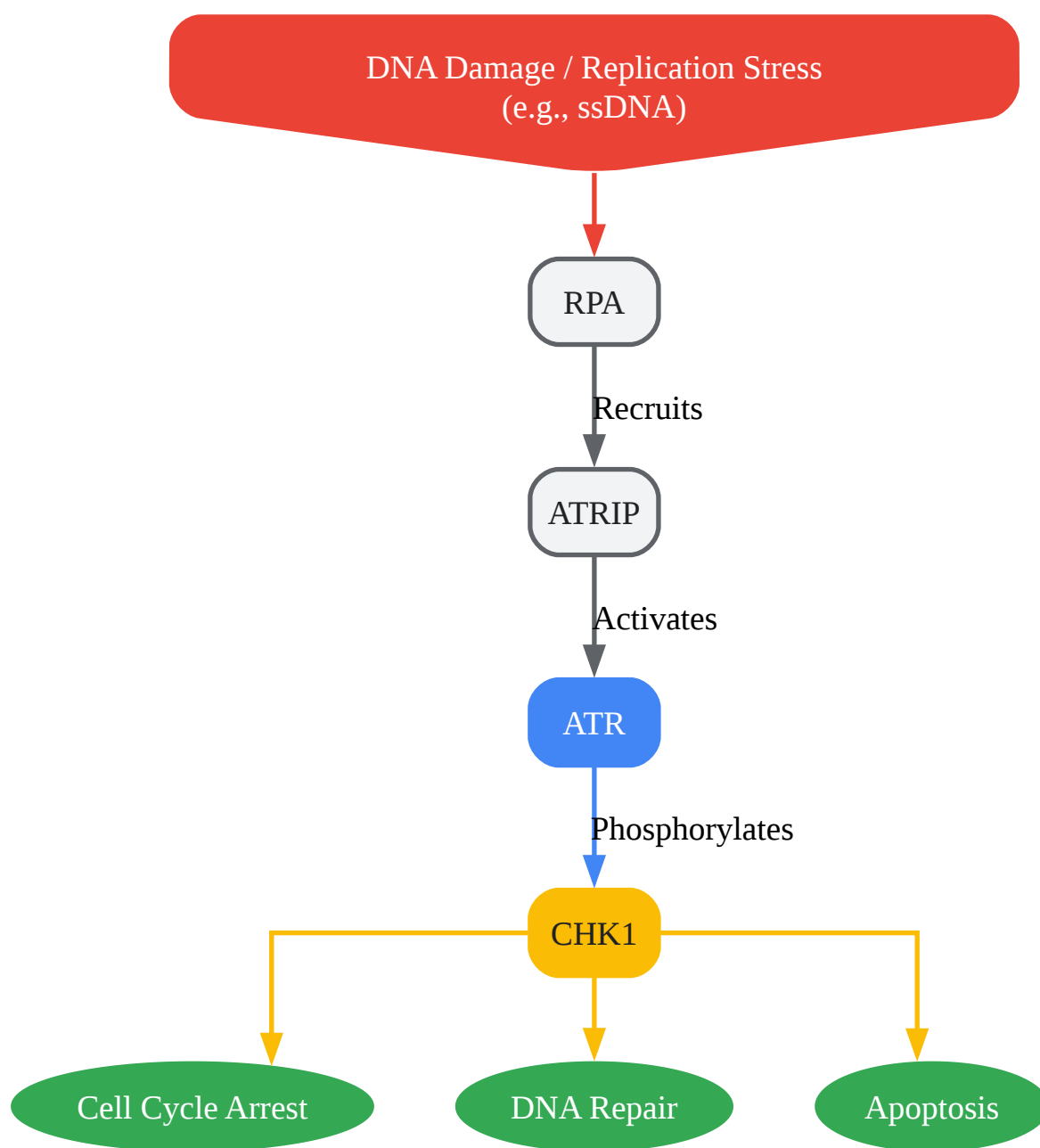
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Caption: Experimental workflow for determining ATR protein half-life.



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Caption: The ubiquitin-proteasome pathway for ATR degradation.



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Caption: Simplified overview of the ATR signaling pathway.

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